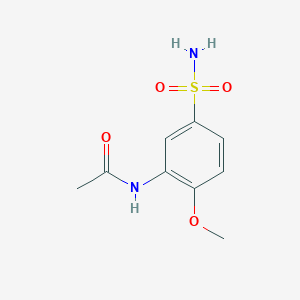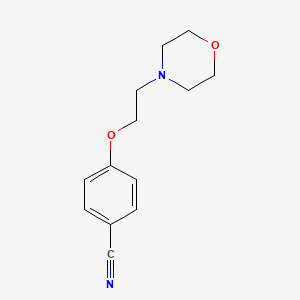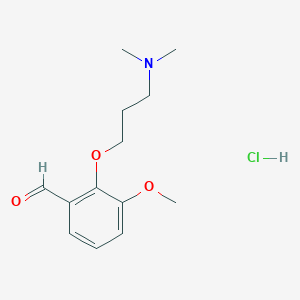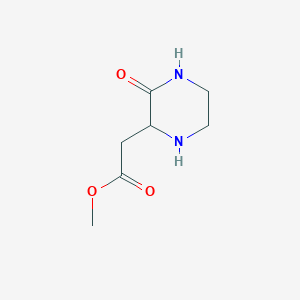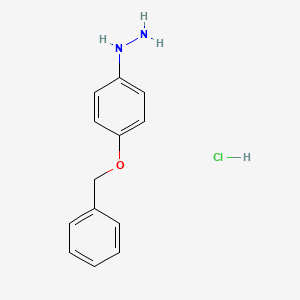
4-苄氧基苯基肼盐酸盐
概述
描述
4-Benzyloxyphenylhydrazine hydrochloride is a chemical compound that can be used as a reagent in various chemical reactions. It is structurally related to phenylhydrazine derivatives, which are known to react with a variety of functional groups and can form complexes with metals. These derivatives have been studied for their potential biological activities and their ability to form stable complexes with transition metals, which can be characterized by various spectroscopic methods and molecular modeling .
Synthesis Analysis
The synthesis of phenylhydrazine derivatives often involves the reaction of hydrazine with other chemical entities. For instance, the synthesis of N'-(substituted-2-chloroquinolin-3-yl)methylidene-4-hydroxy-2H-1,2-benzothiazine-3-carbohydrazides 1,1-dioxides involves the condensation of hydrazine hydrate with methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate, followed by treatment with substituted 2-chloro-3-formyl quinolines under ultrasonic irradiation . Similarly, the synthesis of 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides starts from N-alkylation of sodium saccharin with methyl chloroacetate, followed by ring expansion, hydrazinolysis, and reaction with various benzaldehydes .
Molecular Structure Analysis
The molecular structure of phenylhydrazine derivatives can be elucidated using spectroscopic methods such as IR, UV-Vis, NMR, and X-ray crystallography. For example, the structures of N-(2-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide and its 4-chlorophenyl counterpart were determined using X-ray crystallography, revealing extensive intramolecular hydrogen bonds and half-chair conformations of the thiazine rings . The molecular structure of N-[1-(4-chlorophenyl)-1,4-dihydro-4-oxe-6-methylpyridazine-3-carbonyl]-N'-benzoylhydrazine was also determined by X-ray crystallography, showing the presence of hydrogen bonds that stabilize the crystal structure .
Chemical Reactions Analysis
Phenylhydrazine derivatives can undergo various chemical reactions. For instance, 4-aryl-1H-2,3-benzoxazin-1-ones react with phenylhydrazine to yield 1,3-diaryl-1,2-dihydrophthalazin-4-ones . The reaction of 4-benzyloxytetrahalogenopyridines with nucleophiles like N,N-dimethylhydrazine results in unexpected alkyl–oxygen cleavage, forming benzylammonium or triphenylphosphonium salts . Additionally, (E)-1-benzylidene-2-(4-chlorophenyl) hydrazine compounds are synthesized by condensation reactions of benzaldehydes with 4-chlorophenylhydrazine .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenylhydrazine derivatives can be characterized by their spectral data and their reactivity in various chemical environments. The spectral data, including UV, IR, and NMR, can be correlated with substituent constants to understand the effects of substituents on the properties of these compounds . The thermal properties and decomposition kinetics of metal complexes formed with phenylhydrazine derivatives can be investigated to understand their stability and potential applications . The antimicrobial and antioxidant activities of these compounds are also of interest, as they can provide insights into their potential use in pharmaceutical applications .
科学研究应用
合成和化学
- 化学合成和治疗应用:4-苄氧基苯基肼盐酸盐参与合成1,2,3-苯并噻二嗪-1,1-二氧化物。这些衍生物具有潜在的治疗应用,结合了邻苯二酮和苯并噻二嗪化合物家族的结构特征。自20世纪60年代以来,它们的性质引起了研究人员的兴趣,暗示在各种疾病中具有治疗用途(Gyűjtő等,2020)。
抗菌性能
- 抗菌活性:包括从4-苄酰基-1,5-二苯基-1H-吡唑-3-羧酸合成的化合物在内,从4-苄氧基苯基肼盐酸盐合成的化合物的衍生物已被评估其抗菌活性。磺胺衍生物对革兰氏阳性和阴性细菌均表现出显著活性,突显了其在抗菌应用中的潜力(Bildirici et al., 2007)。
致瘤效应
- 致瘤性研究:关于苄基肼二盐酸盐(与4-苄氧基苯基肼盐酸盐相关)的致瘤效应的研究表明其有潜力诱导小鼠肺肿瘤。这项研究为相关化合物的致癌潜力提供了见解(Tóth & Shimizu,1976)。
新化合物的合成
- 新化合物合成:该化合物已被用于合成具有潜在生物活性的新衍生物。例如,合成了4-羟基-N'-(苄亚甲基)-2H-苯并[e][1,2]噻嗪-3-羧肼-1,1-二氧化物,这些化合物经过初步评估,用于抗菌和DPPH自由基清除活性(Zia-ur-Rehman et al., 2009)。
抗炎和抗微生物药剂
- 抗微生物和抗炎研究:从与4-苄氧基苯基肼盐酸盐相关的化合物合成的含芳基磺酸酯基团的衍生物已被评估其抗菌、抗真菌和抗炎活性。这表明其在开发新的治疗剂中的相关性(Kendre et al., 2015)。
安全和危害
4-Benzyloxyphenylhydrazine hydrochloride may cause skin and eye irritation, and may be harmful if inhaled, swallowed, or in contact with skin . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area . Protective measures such as wearing gloves, protective clothing, and eye protection are advised .
属性
IUPAC Name |
(4-phenylmethoxyphenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.ClH/c14-15-12-6-8-13(9-7-12)16-10-11-4-2-1-3-5-11;/h1-9,15H,10,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNUPJXMCMTQCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60200049 | |
| Record name | (4-(Benzyloxy)phenyl)hydrazine monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60200049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyloxyphenylhydrazine hydrochloride | |
CAS RN |
52068-30-1 | |
| Record name | Hydrazine, [4-(phenylmethoxy)phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52068-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-(Benzyloxy)phenyl)hydrazine monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052068301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-(Benzyloxy)phenyl)hydrazine monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60200049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-(benzyloxy)phenyl]hydrazine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.380 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Benzyloxyphenylhydrazine hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6366B38VG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-dimethyl-4-({[3-(morpholin-4-yl)propyl]amino}methyl)aniline](/img/structure/B1274061.png)
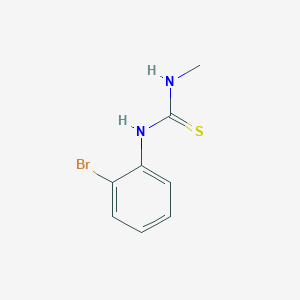
![5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1274064.png)
![6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1274065.png)



![1-Amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B1274072.png)
